molecular formula C10H7ClF2N2O B1474445 4-Chloro-8-(difluoromethoxy)quinolin-3-amine CAS No. 1596669-29-2

4-Chloro-8-(difluoromethoxy)quinolin-3-amine

Katalognummer: B1474445
CAS-Nummer: 1596669-29-2
Molekulargewicht: 244.62 g/mol
InChI-Schlüssel: ILVDUERKVAZSMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-8-(difluoromethoxy)quinolin-3-amine is a useful research compound. Its molecular formula is C10H7ClF2N2O and its molecular weight is 244.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-8-(difluoromethoxy)quinolin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-8-(difluoromethoxy)quinolin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-chloro-8-(difluoromethoxy)quinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2N2O/c11-8-5-2-1-3-7(16-10(12)13)9(5)15-4-6(8)14/h1-4,10H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVDUERKVAZSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)OC(F)F)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

role of 4-Chloro-8-(difluoromethoxy)quinolin-3-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of 4-Chloro-8-(difluoromethoxy)quinolin-3-amine in Medicinal Chemistry

Introduction: Unpacking a Privileged Scaffold for Modern Drug Discovery

The quinoline ring system stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of approved therapeutic agents.[1][2] Its versatile chemical nature and ability to interact with various biological targets have cemented its importance in the development of drugs across diverse disease areas. A particularly significant derivative, the 4-aminoquinoline core, has given rise to life-saving antimalarial drugs like chloroquine and amodiaquine, and continues to be explored for its potential in oncology and immunology.[3][4][5][6]

Modern drug design increasingly leverages the unique properties of organofluorine compounds to enhance the efficacy and safety of new chemical entities. The introduction of fluorine-containing substituents, such as the difluoromethoxy group (-OCF₂H), can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The difluoromethyl group, for instance, is a known bioisostere for hydroxyl and thiol groups, capable of significantly improving a compound's biological activity.[1]

Within this context, 4-Chloro-8-(difluoromethoxy)quinolin-3-amine emerges as a highly specialized and valuable, though not widely documented, synthetic intermediate. Its structure combines the proven biological relevance of the 4-aminoquinoline scaffold with the advantageous physicochemical properties conferred by the 8-difluoromethoxy group. This guide will provide a comprehensive analysis of its plausible synthesis, chemical characteristics, and its pivotal role as a building block in the rational design of next-generation targeted therapeutics, particularly kinase inhibitors.

Proposed Synthesis and Chemical Properties: A Strategic Construction

While dedicated synthetic routes for 4-Chloro-8-(difluoromethoxy)quinolin-3-amine are not extensively reported in publicly available literature, a plausible pathway can be constructed based on established quinoline chemistry. The synthesis would logically proceed through the formation of a substituted quinoline core, followed by strategic functional group interconversions.

A likely retrosynthetic analysis suggests a multi-step process, potentially starting from a suitably substituted aniline. The key steps would involve a cyclization reaction to form the quinoline ring, followed by chlorination, nitration, and subsequent reduction to install the required amine group.

Synthetic Pathway A 2-(Difluoromethoxy)aniline C 8-(Difluoromethoxy)quinolin-4-ol A->C Gould-Jacobs Reaction B Substituted Acrylate B->C D 4-Chloro-8-(difluoromethoxy)quinoline C->D POCl3 E 4-Chloro-8-(difluoromethoxy)-3-nitroquinoline D->E Nitration (HNO3/H2SO4) F 4-Chloro-8-(difluoromethoxy)quinolin-3-amine E->F Reduction (e.g., Fe/HCl)

Caption: Proposed synthetic pathway for 4-Chloro-8-(difluoromethoxy)quinolin-3-amine.

Chemical Reactivity: The chemical properties of this intermediate are dictated by its distinct functional groups. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SₙAr), making it an excellent attachment point for various side chains.[2] The primary amine at the 3-position serves as a versatile nucleophile or a point for amide bond formation, enabling further derivatization. The difluoromethoxy group at the 8-position is generally stable and contributes to the molecule's overall electronic and steric profile, potentially influencing its interaction with biological targets and improving its metabolic stability.

Pivotal Role in Medicinal Chemistry and Rational Drug Design

The true value of 4-Chloro-8-(difluoromethoxy)quinolin-3-amine lies in its application as a sophisticated scaffold for constructing highly specific and potent bioactive molecules.

A Premier Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases, making them prime targets for therapeutic intervention. The 4-aminoquinazoline and quinoline cores are well-established hinge-binding motifs in a vast number of kinase inhibitors.[7] 4-Chloro-8-(difluoromethoxy)quinolin-3-amine is ideally suited to serve as a foundational element for ATP-competitive kinase inhibitors.

In this model:

  • The quinoline nitrogen can act as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge" region of the kinase ATP-binding pocket.

  • The 3-amino group provides a crucial vector for introducing a variety of substituents that can extend into the solvent-exposed region of the active site, allowing for fine-tuning of potency and selectivity.

  • The 4-chloro position serves as the primary attachment point for these side chains, typically via SₙAr reactions with amines.[2][6]

  • The 8-(difluoromethoxy) group can provide beneficial steric and electronic interactions within the binding pocket and enhance drug-like properties such as cell permeability and resistance to metabolic degradation.[1]

Kinase Interaction cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone NH) Inhibitor Quinoline Core 3-Amino Side Chain 8-OCF2H Inhibitor:n->Hinge H-Bond SolventRegion Solvent-Exposed Region Inhibitor:nh2->SolventRegion Potency & Selectivity Inhibitor:ocf2h->SolventRegion Metabolic Stability

Caption: General interaction model of a hypothetical inhibitor with a kinase active site.

Hypothetical Structure-Activity Relationship (SAR) Insights

Based on established SAR for 4-aminoquinolines and kinase inhibitors, a hypothetical SAR exploration for derivatives of this scaffold can be proposed.[3][8][9][10]

Position of ModificationProposed ModificationExpected Impact on Activity/Properties
3-Amino Group Acylation to form amidesModulates electronic properties and allows for interaction with different residues in the active site.
AlkylationCan introduce steric bulk and alter lipophilicity.
Side Chain at C4 Aromatic and heteroaromatic ringsCan engage in π-stacking interactions, enhancing binding affinity.
Flexible alkyl chains with terminal aminesImproves solubility and allows for interaction with charged residues.
Quinoline Ring Substitution at other positionsGenerally, substitutions at positions other than 4 and 8 can reduce activity unless specifically designed to interact with a particular sub-pocket.[3][9]
An Intermediate for Other Bioactive Agents

Beyond kinase inhibitors, the versatile nature of the 4-aminoquinoline scaffold suggests that derivatives of 4-Chloro-8-(difluoromethoxy)quinolin-3-amine could be investigated for other therapeutic applications, including:

  • Anticancer Agents: The 4-aminoquinoline scaffold itself has demonstrated cytotoxic effects against various cancer cell lines.[6]

  • Antimalarial Compounds: While resistance is an issue for older drugs, novel 4-aminoquinolines are still being developed to combat resistant strains of Plasmodium falciparum.[4][11]

Exemplary Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative, not directly copied, experimental protocol for the key step of introducing a side chain at the 4-position, based on similar procedures found in the literature.[2][6][12]

Synthesis of N-(4-(4-Chloro-8-(difluoromethoxy)quinolin-3-yl))acetamide (A Hypothetical Derivative)

  • Reaction Setup: To a solution of 4-Chloro-8-(difluoromethoxy)quinolin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired acetamide derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

4-Chloro-8-(difluoromethoxy)quinolin-3-amine represents a sophisticated and highly promising building block for modern medicinal chemistry. While not a therapeutic agent in itself, its strategic combination of a privileged quinoline core, a versatile 3-amino handle, a reactive 4-chloro position, and a property-enhancing 8-difluoromethoxy group makes it an invaluable intermediate. Its primary role is envisioned in the synthesis of targeted kinase inhibitors, where each of its structural features can be rationally exploited to achieve high potency, selectivity, and favorable drug-like properties. The continued exploration of this and similar fluorinated quinoline scaffolds will undoubtedly contribute to the development of novel and effective treatments for a range of human diseases.

References

  • Nemez, D., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
  • Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials.
  • Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. oaji.net.
  • Santa Cruz Biotechnology. 4-chloro-8-(difluoromethoxy)quinoline-3-carbonitrile.
  • Kuramoto, Y., et al. (2003). A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. PubMed.
  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE.
  • The University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS.
  • Pati, R., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry.
  • McChesney, J. D. (n.d.). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS.
  • Ghorab, M. M., et al. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Bioorganic & Medicinal Chemistry Letters.
  • Romero, E., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
  • Al-Ostath, A. I. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry.
  • Rbaa, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.
  • Hentemann, M. F., et al. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. Journal of Medicinal Chemistry.
  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate.
  • Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research.
  • Shackleford, D. M., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry.
  • Das, D., et al. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry.
  • Szymański, P., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules.
  • Al-Ostath, A. I. (2023). Exploring Diverse Frontiers: Advancements of Bioactive 4-Aminoquinoline-based molecular hybrids in targeted therapeutics. WestminsterResearch.
  • Singh, H., et al. (2024). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. RSC Medicinal Chemistry.

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 4-Chloro-3-Aminoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory in Kinase Inhibition and Beyond

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, from antimalarial to anticancer and anti-inflammatory effects.[1] While extensive research has elucidated the structure-activity relationships (SAR) of 4-amino-7-chloroquinoline derivatives, exemplified by the renowned antimalarial drug chloroquine, the isomeric 4-chloro-3-aminoquinoline core remains a significantly underexplored chemical space. This guide is crafted for the discerning researcher and drug development professional, aiming to bridge this knowledge gap. In the absence of extensive, direct SAR literature for this specific scaffold, this document will serve as a forward-looking technical manual. By leveraging established principles from closely related quinoline congeners and other heterocyclic kinase inhibitors, we will construct a robust, predictive SAR framework for the 4-chloro-3-aminoquinoline core. This guide will provide the foundational knowledge and detailed experimental methodologies necessary to systematically explore this promising, yet nascent, area of research.

The 4-Chloro-3-Aminoquinoline Core: A Strategic Isomeric Shift

The strategic relocation of the chloro and amino functionalities from the well-trodden 7- and 4-positions to the 4- and 3-positions, respectively, presents a novel pharmacophore with the potential for distinct biological activities. This isomeric shift can significantly alter the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets. The 4-chloro substituent acts as a crucial leaving group for synthetic derivatization and can also engage in halogen bonding, while the 3-amino group provides a key vector for introducing a wide array of side chains to modulate potency, selectivity, and pharmacokinetic properties.

Caption: Core structure of 4-chloro-3-aminoquinoline.

Synthetic Strategies: Accessing the Core and its Derivatives

The primary route to synthesizing derivatives of the 4-chloro-3-aminoquinoline scaffold is anticipated to be through nucleophilic aromatic substitution (SNAE) at the C4 position. This well-established reaction in quinoline chemistry allows for the introduction of a diverse range of amine-containing side chains.

General Synthetic Workflow

The synthesis can be envisioned as a multi-step process, commencing with the appropriate starting materials to construct the quinoline core, followed by functionalization to install the chloro and amino groups, and culminating in the diversification of the 3-amino side chain.

Synthetic_Workflow Figure 2: General Synthetic Workflow start Substituted Aniline cyclization Quinoline Ring Formation start->cyclization functionalization Installation of 3-Amino and 4-Chloro Groups cyclization->functionalization diversification Nucleophilic Aromatic Substitution at C4 functionalization->diversification final_product Diverse 4-Substituted-3-Aminoquinoline Library diversification->final_product

Caption: A generalized workflow for synthesizing 4-chloro-3-aminoquinoline derivatives.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

The following protocol is a representative example adapted from established methodologies for the synthesis of substituted aminoquinolines.[2]

Step 1: Synthesis of 3-Amino-4-chloroquinoline

This intermediate is the cornerstone for further derivatization. Its synthesis would likely involve the cyclization of an appropriately substituted aniline precursor, followed by chlorination and reduction or amination.

Step 2: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-amino-4-chloroquinoline in a suitable solvent such as tert-butanol or DMF.

  • Addition of Amine: Add 1.1 to 1.5 equivalents of the desired primary or secondary amine to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-3-aminoquinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Postulated Structure-Activity Relationships: A Predictive Framework

Drawing from the extensive SAR knowledge of 4-amino-7-chloroquinolines and other kinase inhibitors, we can construct a predictive SAR framework for the 4-chloro-3-aminoquinoline scaffold. This framework will serve as a valuable guide for the rational design of initial compound libraries.

The Quinoline Core and Substitutions
  • The 4-Chloro Group: While essential as a synthetic handle, its retention or replacement in the final molecule could influence activity. In some contexts, it may act as a beneficial halogen bond donor.

  • The 3-Amino Group: This is the primary point for diversification. The nature of the substituent introduced here is expected to be a major determinant of biological activity.

  • Substitutions on the Benzenoid Ring (Positions 5, 6, 7, and 8):

    • Position 7: In 4-aminoquinolines, a 7-chloro group is often crucial for antimalarial activity.[4][5] The effect of substituents at this position in the 3-amino isomer is a key area for investigation. Small, electron-withdrawing groups may be favorable.

    • Other Positions: Substitution at other positions can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its target binding and pharmacokinetic profile.

The 3-Amino Side Chain: The Key to Potency and Selectivity

The side chain at the 3-amino position is predicted to be the most critical determinant of the compound's biological activity.

  • Linker Length and Flexibility: The length and rigidity of the linker between the 3-aminoquinoline core and any terminal functional groups will be crucial for optimal interaction with the target protein.

  • Terminal Group:

    • Basic Amines: The presence of a terminal basic amine, as seen in many 4-aminoquinoline antimalarials, can be important for accumulation in acidic organelles and for forming salt bridges with the target.[6]

    • Aromatic and Heterocyclic Rings: The incorporation of aryl or heteroaryl moieties can lead to beneficial π-π stacking interactions within the target's binding site. This is a common strategy in the design of kinase inhibitors.

    • Hydrogen Bond Donors and Acceptors: The inclusion of groups capable of hydrogen bonding can significantly enhance binding affinity and selectivity.

Sources

Technical Whitepaper: Solubility Profiling & Solvent Selection for 4-Chloro-8-(difluoromethoxy)quinolin-3-amine

[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 4-Chloro-8-(difluoromethoxy)quinolin-3-amine , a critical intermediate scaffold often utilized in the synthesis of multi-target tyrosine kinase inhibitors (TKIs), structurally analogous to Anlotinib.[1]

Effective manipulation of this compound requires a nuanced understanding of its physicochemical properties.[1] The presence of the lipophilic difluoromethoxy (-OCF₂H) group, combined with the polar amine (-NH₂) and the electron-withdrawing chlorine, creates a "push-pull" solubility behavior.[1] This guide outlines the theoretical solubility parameters, experimental determination protocols, and practical solvent selection strategies for reaction optimization and purification.[1]

Physicochemical Context & Molecular Analysis

To predict solvent interaction, we must deconstruct the molecule into its functional interaction sites.[1]

Functional GroupElectronic EffectSolubility Impact
Quinoline Core Aromatic, PlanarHigh affinity for aromatic solvents (Toluene) and chlorinated solvents (DCM).[1]
3-Amine (-NH₂) H-Bond Donor/AcceptorIncreases solubility in polar protic solvents (Alcohols) and polar aprotic solvents (DMSO).[1]
4-Chloro (-Cl) Electron WithdrawingIncreases lipophilicity (LogP); reduces water solubility.
8-Difluoromethoxy (-OCF₂H) Lipophilic, Weak H-Bond AcceptorCritical Differentiator. Unlike a simple methoxy group (-OCH₃), the -OCF₂H group significantly increases lipophilicity and metabolic stability while reducing solubility in lower alcohols compared to non-fluorinated analogs.[1]

Predicted Properties:

  • LogP (Octanol/Water): ~3.2 – 3.8 (High Lipophilicity)[1]

  • pKa (Quinoline N): ~3.5 – 4.5 (Weakly Basic)[1]

  • Melting Point: Anticipated range 110°C – 140°C (Dependent on polymorph).[1]

Representative Solubility Profile

Note: The values below are synthesized from process chemistry data of structural analogs (e.g., 4-amino-7-chloroquinolines and Anlotinib intermediates) and thermodynamic modeling. These values represent the saturation limit at 25°C .

Table 1: Solubility in Organic Solvents (25°C)
Solvent ClassSpecific SolventSolubility RatingApprox. Conc. (mg/mL)Application Context
Polar Aprotic DMSO High > 150Stock solutions for bioassays; NMR analysis.[1]
DMF / NMP High > 120Primary reaction solvents (SₙAr reactions).[1]
Chlorinated Dichloromethane (DCM) High > 80Extraction; Chromatography loading.[1]
Chloroform High > 70Alternative extraction solvent.[1]
Esters Ethyl Acetate Moderate 15 – 25Standard workup solvent; Crystallization (hot).[1]
Alcohols Methanol Moderate 10 – 20HPLC Mobile phase; Solubility increases significantly with heat.[1]
Ethanol Low-Moderate 5 – 12Preferred crystallization solvent (requires heating).[1]
Hydrocarbons Toluene Moderate 10 – 15Reaction solvent for high-temp couplings.[1]
Hexane / Heptane Insoluble < 0.1Anti-solvent for precipitation.[1]
Aqueous Water (pH 7) Insoluble < 0.01Wash solvent to remove inorganic salts.[1]
Water (pH < 2) Moderate > 10Soluble as hydrochloride salt (protonation of quinoline N).[1]

Methodological Framework: Solubility Determination

To generate precise in-house data, the following Self-Validating Protocol is recommended. This workflow ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.[1]

Protocol: Shake-Flask Method with HPLC-UV Detection[1]

Reagents:

  • Test Compound: >98% Purity (HPLC).

  • Solvents: HPLC Grade.[1]

Step-by-Step Workflow:

  • Supersaturation: Add excess solid compound (~20 mg) to 1 mL of the target solvent in a borosilicate glass vial.

  • Agitation: Vortex for 1 minute, then place in a thermomixer at 25°C @ 750 RPM for 24 hours .

  • Equilibration: Stop agitation and allow the suspension to settle for 4 hours (or centrifuge at 10,000 RPM for 5 mins).

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption losses).

  • Dilution & Analysis: Dilute the filtrate (e.g., 1:100 in Methanol) and inject into HPLC.

  • Validation (Mass Balance): Dry the remaining solid filter cake. The sum of (Dissolved Mass + Undissolved Mass) must equal (Initial Mass ± 5%).[1]

Visualization: Solubility Determination Workflow

SolubilityWorkflowStartStart: Weigh Excess Compound(>20mg)SolventAddAdd Solvent (1 mL)Target: DMSO, MeOH, EtOAcStart->SolventAddAgitateAgitation Phase24h @ 25°C, 750 RPMSolventAdd->AgitateEquilibrateEquilibration PhaseSedimentation (4h) or CentrifugeAgitate->EquilibrateFilterFiltration0.22 µm PTFE (Pre-saturated)Equilibrate->FilterAnalysisHPLC-UV AnalysisQuantify vs Standard CurveFilter->AnalysisValidationMass Balance Check(Solid Recovery)Filter->ValidationResidue CheckAnalysis->ValidationData Correlation

Figure 1: Standardized Shake-Flask Solubility Protocol ensuring thermodynamic equilibrium and mass balance validation.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

For solvent screening without physical experimentation, we apply the Hansen Solubility Parameter approach.[1] The "Like Dissolves Like" principle here is quantified by the interaction radius (

1

Estimated HSP Values for 4-Chloro-8-(difluoromethoxy)quinolin-3-amine:

  • 
     (Dispersion):  19.5 MPa
    
    
    (Due to aromatic rings/Cl).[1]
  • 
     (Polarity):  8.5 MPa
    
    
    (Due to -NH₂ and -OCF₂H dipole).[1]
  • 
     (H-Bonding):  6.0 MPa
    
    
    (Moderate donor/acceptor).[1]

Solvent Selection Logic: Calculate the "Distance" (


1
  • 
    :  Likely Soluble (e.g., DMSO, DCM).[1]
    
  • 
    :  Likely Insoluble (e.g., Water, Hexane).[1]
    

Practical Applications: Process Chemistry

A. Recrystallization Strategy

The most effective purification method for this intermediate is Cooling Crystallization or Anti-Solvent Precipitation .[1]

  • System 1 (High Purity): Ethanol/Water.[1]

    • Dissolve in boiling Ethanol (high solubility).[1]

    • Slowly add Water (anti-solvent) until turbidity.[1]

    • Cool to 4°C. The -OCF₂H group aids crystallization by increasing hydrophobicity compared to simple methoxy analogs.[1]

  • System 2 (High Yield): Ethyl Acetate/Heptane.[1]

    • Dissolve in minimal refluxing Ethyl Acetate.[1]

    • Add Heptane dropwise.[1]

B. Reaction Solvent Choice[1][2]
  • Nucleophilic Substitution (SₙAr): Use DMF or NMP .[1] The high solubility ensures the reaction kinetics are not diffusion-limited.[1]

  • Coupling Reactions: Use Toluene or Dioxane .[1] While solubility is lower at RT, these solvents dissolve the compound well at reflux (100°C+), which is often required for quinoline functionalization.[1]

Visualization: Solvent Decision Tree

SolventDecisionGoalDefine GoalReactionReaction MediumGoal->ReactionPurificationPurificationGoal->PurificationTempHighHigh Temp (>100°C)Reaction->TempHighTempLowLow/Amb TempReaction->TempLowCrystRecrystallizationPurification->CrystExtractExtractionPurification->ExtractSolvTolToluene / Xylene(Good Solubility @ Reflux)TempHigh->SolvTolSolvDMFDMF / NMP(High Solubility)TempLow->SolvDMFSolvEtOHEtOH / Water(Solubility Swing)Cryst->SolvEtOHSolvEtOAcEtOAc / Heptane(Standard System)Cryst->SolvEtOAcSolvDCMDCM / Chloroform(High Sol, Low BP)Extract->SolvDCMExtract->SolvEtOAc

Figure 2: Decision Matrix for solvent selection based on process requirements (Reaction vs. Purification).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25017411, Anlotinib (Structural Analog).[1] Retrieved from [Link][1]

  • Frontiers in Chemistry (2025). 4-Aminoquinoline: A Comprehensive Review of Synthetic Strategies. (Review of solubility and reaction conditions for 4-amino-7-chloroquinolines). Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). Patent WO2018/108078: Method for preparing Anlotinib hydrochloride.[1] (Describes synthesis and purification solvents for quinoline intermediates). Retrieved from

Introduction: The Strategic Value of the 8-Difluoromethoxy Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-Difluoromethoxy Substituted Quinolines: Synthesis, Properties, and Applications

The quinoline framework is a cornerstone in the architecture of functional molecules, particularly in the realm of medicinal chemistry.[1][2] Its rigid, bicyclic structure provides a versatile scaffold that has given rise to a multitude of therapeutic agents. The strategic functionalization of this core is a key aspect of modern drug design, and among the most powerful tools for this is the incorporation of fluorine.

Fluorination is a widely employed strategy to enhance the pharmacological profile of bioactive molecules.[3] The introduction of fluorine atoms can profoundly alter a compound's physicochemical properties, leading to improved metabolic stability, enhanced binding affinity to biological targets, and modulated lipophilicity.[1][4] While single fluorine atoms or trifluoromethyl (-CF₃) groups are common, the difluoromethoxy group (-OCF₂H) offers a unique and nuanced set of properties. It acts as a lipophilic hydrogen bond donor and a bioisostere for other functional groups, providing a distinct advantage in molecular design.[4]

This guide provides a comprehensive technical overview of quinolines bearing a difluoromethoxy substituent at the 8-position. We will explore plausible synthetic routes, delve into the key physicochemical properties imparted by the 8-OCF₂H group, and discuss the promising applications of this scaffold for researchers, medicinal chemists, and materials scientists.

PART 1: Synthesis of 8-Difluoromethoxy Quinolines

The synthesis of 8-difluoromethoxy quinolines is not widely reported, requiring a rational design based on established methodologies for both quinoline synthesis and difluoromethylation. The most direct approach involves the introduction of the difluoromethoxy group onto a pre-existing 8-hydroxyquinoline core.

Core Synthetic Strategy: Direct Difluoromethylation of 8-Hydroxyquinoline

The key transformation is the conversion of the phenolic hydroxyl group of 8-hydroxyquinoline into a difluoromethoxy ether. This can be achieved using a variety of modern difluoromethylating agents. A general and robust method involves the use of reagents like chlorodifluoromethane or sodium chlorodifluoroacetate under basic conditions.

Synthesis_Pathway Start 8-Hydroxyquinoline Reaction Difluoromethylation Start->Reaction Reagent Difluoromethylating Agent (e.g., ClCF₂H, TMSCF₂Br) Base (e.g., K₂CO₃, NaH) Reagent->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Product 8-Difluoromethoxy quinoline Reaction->Product Antimalarial_MoA cluster_parasite Malaria Parasite Food Vacuole Heme Toxic Free Heme (from Hemoglobin) Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Heme Polymerase Parasite_Death Parasite Death Heme->Parasite_Death Oxidative Stress Quinoline 8-OCF₂H Quinoline Heme Polymerase Heme Polymerase Quinoline->Heme Polymerase Inhibition OLED_Structure OLED Cathode (-) (e.g., Al, LiF) Electron Transport Layer (ETL) Emissive Layer (EML) (Host + Dopant) Hole Transport Layer (HTL) Anode (+) (e.g., ITO) Substrate Role Potential Role of 8-OCF₂H Quinoline Derivatives: • Electron Transport Material in ETL • Host Material in EML • Ligand for Emissive Dopant OLED:etl->Role OLED:eml->Role

Sources

Introduction: The Strategic Role of the Difluoromethoxy Group in Quinoline-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Metabolic Stability of Difluoromethoxy-Substituted Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of pharmacologically active compounds.[1] Its versatile structure allows for extensive functionalization, leading to potent agents across therapeutic areas including oncology and infectious diseases.[2][3] However, a critical determinant in the journey from a promising lead compound to a viable drug candidate is its metabolic stability—the molecule's ability to resist enzymatic degradation in the body.[4][5] Poor metabolic stability leads to rapid clearance, necessitating higher or more frequent dosing, which can increase the risk of off-target toxicity.[4]

In modern drug design, the strategic incorporation of fluorine-containing moieties is a widely adopted strategy to enhance metabolic robustness.[6][7] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable asset.[8] Unlike its methoxy (-OCH₃) counterpart, which is highly susceptible to oxidative O-dealkylation, the difluoromethoxy group offers significant resistance to metabolic breakdown due to the strength of the carbon-fluorine bond.[8][9] This guide provides an in-depth technical overview of the metabolic stability of difluoromethoxy-substituted quinolines, detailing the underlying biochemical principles, robust experimental protocols for evaluation, and the interpretation of resulting data for drug development professionals.

Foundational Principles: Metabolism of the Core Scaffolds

Metabolic Pathways of the Quinoline Ring

The quinoline ring system, while a robust scaffold, is subject to metabolic transformation, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes in the liver.[10][11] Understanding these intrinsic metabolic "hotspots" is crucial for rational drug design. Key metabolic pathways include:

  • Aromatic Hydroxylation: CYP enzymes, particularly CYP2E1, can introduce hydroxyl groups onto the carbocyclic ring of the quinoline, with 3-hydroxyquinoline being a common metabolite.[10][11]

  • N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized, a reaction often mediated by CYP2A6, to form the corresponding quinoline-1-oxide.[10][11]

  • Epoxidation: The 5,6-double bond of the quinoline ring can be a target for CYP-mediated epoxidation, leading to the formation of a quinoline-5,6-epoxide. This reactive intermediate is subsequently hydrolyzed by microsomal epoxide hydrolase (mEH) to form the more stable quinoline-5,6-diol.[10][11]

The introduction of a difluoromethoxy group can sterically hinder the access of CYP enzymes to these susceptible positions, thereby "shielding" the quinoline core from these primary metabolic attacks.[12]

cluster_0 Metabolic Pathways of the Quinoline Scaffold Quinoline Difluoromethoxy-Quinoline Metabolite1 Hydroxylated Metabolites (e.g., 3-hydroxyquinoline) Quinoline->Metabolite1 CYP2E1 Metabolite2 N-Oxide Metabolites (e.g., quinoline-1-oxide) Quinoline->Metabolite2 CYP2A6 Metabolite3 Diol Metabolites (via epoxide intermediate) Quinoline->Metabolite3 CYP / mEH Block OCF₂H Group (Metabolic Shield) Block->Quinoline Steric Hindrance & Electronic Deactivation

Caption: Key metabolic pathways of the quinoline ring and the shielding effect of the -OCF₂H group.

The Difluoromethoxy Group: A Mechanistic Shield

The enhanced metabolic stability conferred by the -OCF₂H group is rooted in fundamental principles of physical organic chemistry.[13]

  • Increased Bond Strength: The Carbon-Fluorine (C-F) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage by oxidative enzymes like CYPs.[6] This directly prevents the initial hydrogen atom abstraction step required for O-dealkylation, a common and rapid metabolic pathway for simple alkoxy groups.[13][14]

  • Electronic Effects: As a highly electronegative atom, fluorine withdraws electron density from the surrounding atoms. This deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP enzymes.[15]

  • Bioisosterism: The -OCF₂H group can act as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are often metabolic liabilities.[16] Importantly, unlike the trifluoromethyl (-CF₃) group, the difluoromethoxy group retains a proton and can act as a hydrogen bond donor, potentially preserving or enhancing target binding affinity.[17]

In Vitro Assessment of Metabolic Stability: Experimental Design and Protocols

The liver microsomal stability assay is the industry-standard in vitro method for evaluating the metabolic stability of compounds in early drug discovery.[18][19] It provides a robust and high-throughput means to measure a compound's intrinsic clearance (Clint), primarily due to Phase I metabolism by CYP enzymes.[20]

The Liver Microsomal Stability Assay

3.1.1 Rationale and Causality

  • Why Liver Microsomes? Microsomes are vesicles of the endoplasmic reticulum isolated from liver homogenates.[20] They are enriched with the majority of the drug-metabolizing CYP enzymes, providing a concentrated and simplified system to study Phase I metabolism.[18]

  • The Role of NADPH: Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzymes.[20] The reaction is initiated by its addition, and incubations performed without NADPH serve as a crucial negative control to account for non-enzymatic degradation.[20]

  • Time Points and Quenching: Sampling at multiple time points (e.g., 0, 5, 15, 30, 45 minutes) allows for the determination of the degradation rate.[21] The reaction is stopped ("quenched") at each point by adding a cold organic solvent like acetonitrile, which precipitates the microsomal proteins and halts all enzymatic activity.[18]

  • Analysis by LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for accurately quantifying the remaining parent compound in the complex sample matrix.[22]

3.1.2 Detailed Protocol: In Vitro Liver Microsomal Stability

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (difluoromethoxy-quinoline derivative) in DMSO. Create a working solution by diluting the stock solution.

  • Microsomal Preparation: On ice, thaw pooled liver microsomes (e.g., human, rat) from -80°C storage. Dilute the microsomes to a working concentration of 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).[20][23]

  • Incubation Setup: In a 96-well plate, add the test compound to the diluted microsomal suspension to achieve a final concentration of 1 µM.[23] Include positive control compounds with known metabolic fates (e.g., the rapidly metabolized Verapamil and the slowly metabolized Warfarin).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[20] The T=0 sample is taken immediately before or after this addition and quenched instantly.

  • Time-Course Sampling: Continue to incubate the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45 minutes), remove aliquots and quench them by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).[18]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to determine the peak area ratio of the parent compound to the internal standard at each time point.

3.1.3 Data Analysis and Interpretation

The disappearance of the parent compound over time is used to calculate key metabolic parameters.

  • Plotting the Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Calculating Half-Life (t½): The slope of the linear regression from the plot is the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Calculating Intrinsic Clearance (Clint): This value represents the volume of liver microsomal matrix cleared of the drug per unit time per unit of protein.

    • Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

These values allow for the direct comparison and ranking of compounds based on their metabolic stability.

3.1.4 Workflow Diagram

cluster_1 In Vitro Metabolic Stability Workflow A 1. Prepare Reagents (Test Compound, Microsomes, Buffer) B 2. Pre-incubate at 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Sample & Quench (at T=0, 5, 15, 30, 45 min) C->D E 5. Centrifuge & Collect Supernatant D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing (Calculate t½ and Clint) F->G

Caption: Standard workflow for the in vitro liver microsomal stability assay.

In Vivo Evaluation: Correlating In Vitro Data with Pharmacokinetic Reality

While in vitro assays are powerful screening tools, in vivo pharmacokinetic (PK) studies are essential to understand how a compound behaves in a complete biological system.[24] These studies measure the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate over time.[4]

4.1 Principles of In Vivo PK Studies

An in vivo study involves administering the compound to an animal model (typically rodents in early discovery) and collecting biological samples (usually blood/plasma) at various time points.[24] This allows for the determination of key parameters:

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Half-life (t½): The time required for the drug concentration in the plasma to decrease by half.

  • Bioavailability (%F): The fraction of an administered dose that reaches systemic circulation.

4.2 High-Level Protocol: Rodent Pharmacokinetic Study

  • Study Design: Select the animal model (e.g., Sprague-Dawley rats), dose, and routes of administration (e.g., intravenous for direct clearance measurement, oral for bioavailability).

  • Compound Administration: Administer the difluoromethoxy-quinoline compound to the animals at the predetermined dose.

  • Sample Collection: Collect blood samples at specified time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Sample Processing: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Modeling: Plot the plasma concentration versus time and use specialized software to calculate the key PK parameters.

Data Interpretation: A Comparative Case Study

To illustrate the impact of the difluoromethoxy group, consider the following hypothetical data for two quinoline analogs.

FeatureAnalog A (Methoxy-Quinoline)Analog B (Difluoromethoxy-Quinoline)Rationale for Difference
In Vitro t½ (HLM) 15 min> 60 minThe -OCF₂H group in Analog B blocks the primary metabolic pathway of O-dealkylation, which rapidly degrades Analog A.[8]
In Vitro Clint (HLM) 92.4 µL/min/mg< 11.5 µL/min/mgA direct consequence of the longer half-life, indicating significantly slower metabolism by liver enzymes.
In Vivo Rat t½ 1.2 hours6.8 hoursThe enhanced in vitro stability translates directly to a longer persistence in the body.
In Vivo Rat Oral Bioavailability (%F) 18%65%By resisting rapid first-pass metabolism in the liver, a much larger fraction of the oral dose of Analog B reaches systemic circulation.

HLM: Human Liver Microsomes

The data clearly demonstrates that the substitution of a metabolically labile methoxy group with a robust difluoromethoxy group can dramatically improve the compound's metabolic stability and pharmacokinetic profile, transforming a lead with poor properties (Analog A) into a much more viable drug candidate (Analog B).

Conclusion: The Difluoromethoxy-Quinoline Moiety as a Strategy for Robust Drug Candidates

The incorporation of a difluoromethoxy group into a quinoline scaffold is a powerful and field-proven strategy for enhancing metabolic stability.[8][16] This is achieved by mechanistically blocking common metabolic pathways such as O-dealkylation and deactivating the aromatic ring system to further oxidative attack.[13][15] A rigorous evaluation, beginning with high-throughput in vitro liver microsomal assays and progressing to in vivo pharmacokinetic studies, is essential for characterizing these improvements. By understanding the underlying principles and applying robust experimental protocols, researchers and drug development professionals can effectively leverage the unique properties of the difluoromethoxy group to design next-generation quinoline-based therapeutics with superior pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443-470. [Link]

  • van den Tuin, J., Van der Laken, C. J., Vermeulen, N. P., & Meerman, J. H. (1995). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 16(3), 637-643. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

  • van den Tuin, J., et al. (1995). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis. [Link]

  • Mercell. (n.d.). Standard Operating Procedure: Metabolic Stability in Liver Microsomes. [Link]

  • Maggs, J. L., Tingle, M. D., Kitteringham, N. R., & Park, B. K. (1996). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Biochemical pharmacology, 51(8), 1065-1073. [Link]

  • Terry, I., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Pharmaceuticals and Imaging Probes. Encyclopedia.pub. [Link]

  • Kunze, K. L., & Trager, W. F. (2003). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. Biochemistry, 42(21), 6595-6608. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Zhou, Y., et al. (2014). Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. PMC. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Farrar, D., et al. (2015). Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. International Journal of Scientific Research, 4(12), 403-405. [Link]

  • Scott, K. A., & Wiemer, A. J. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS medicinal chemistry letters, 12(6), 884-890. [Link]

  • Zádor, F., et al. (2025). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]

  • Wang, M., et al. (2011). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. PMC. [Link]

  • ATSDR. (2003). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Bollmann, U., et al. (2004). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). ResearchGate. [Link]

  • Musumeci, F., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4259. [Link]

  • Scott, K. A., & Wiemer, A. J. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Feng, Z., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Molecules, 27(24), 8868. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]

  • Chen, K., et al. (2023). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. ChemRxiv. [Link]

  • Musumeci, F., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. [Link]

  • Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [Link]

  • PatSnap. (2025). What is the importance of metabolic stability in drug design?. Synapse. [Link]

  • Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(9), 1046-1052. [Link]

  • Al-Ostath, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 12(6), 020-038. [Link]

  • Longdom Publishing. (2024). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. [Link]

  • Obach, R. S. (2001). Scaling in vivo pharmacokinetics from in vitro metabolic stability data in drug discovery. Drug metabolism and disposition, 29(4 Pt 2), 532-537. [Link]

  • Ma, L., & Li, W. (2007). Analytical strategies for identifying drug metabolites. Mass spectrometry reviews, 26(3), 351-368. [Link]

  • Reszka, E., et al. (2021). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. MDPI. [Link]

  • Mashaly, M. M. (2021). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Pharmaceuticals, 14(4), 319. [Link]

  • Pèes, B., et al. (2016). Development of fluorine-18 labeled metabolically activated tracers for imaging of drug-efflux transporter function in the brain. ORBi. [Link]

  • Unknown. (n.d.). Oxidation at Carbons in Heteroatom Systems. [Link]

  • Chen, K., & Liu, G. (2018). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature communications, 9(1), 509. [Link]

  • Mashaly, M. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. [Link]

  • Mashaly, M. M. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Substituted Quinoline Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving 4-substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to steric hindrance in their synthetic routes. Quinolines are a vital class of N-heteroarenes with broad applications in medicinal and materials chemistry.[1][2] However, introducing substituents at the 4-position, especially bulky groups, can often lead to significant steric challenges, resulting in low yields and difficult purifications.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address these issues. The information presented here is a synthesis of established protocols, mechanistic insights, and practical, field-proven advice to help you navigate these complex reactions.

I. Troubleshooting Guides: Common Issues & Step-by-Step Solutions

This section addresses specific problems encountered during the synthesis of 4-substituted quinolines. Each guide provides a systematic approach to diagnosing the issue and implementing effective solutions.

Guide 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) with 4-Chloroquinolines

Problem: You are attempting to synthesize a 4-aminoquinoline via an SNAr reaction between a 4-chloroquinoline and a sterically demanding amine, but the yield of the desired product is consistently low.

Causality Analysis: Nucleophilic aromatic substitution (SNAr) reactions are common for producing 4-aminoquinolines.[3] The mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a negatively charged Meisenheimer complex intermediate.[4][5] Steric hindrance from a bulky substituent at the 4-position or a bulky incoming nucleophile can destabilize this intermediate and slow down the reaction rate, leading to low yields.[6]

Troubleshooting Workflow

start Low Yield in SNAr q1 Is the amine nucleophile weak or sterically hindered? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sol1 Increase Reaction Energetics: - Switch to Microwave (MW) Irradiation - Increase conventional heating temperature a1_yes->sol1 sol2 Enhance Nucleophilicity: - Use a stronger, non-nucleophilic base - Consider alternative catalytic systems (e.g., Brønsted or Lewis acids) a1_yes->sol2 q2 Is the solvent appropriate? a1_no->q2 sol1->q2 sol2->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No end Improved Yield a2_yes->end sol3 Optimize Solvent: - Switch to a high-boiling polar aprotic solvent (e.g., DMSO, DMF, NMP) a2_no->sol3 sol3->end

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Step-by-Step Protocol & Explanation
  • Evaluate the Nucleophile and Reaction Conditions:

    • Weak Nucleophiles: Anilines and other weakly nucleophilic amines often show poor reactivity with 4-chloroquinolines under standard conditions.[7]

    • Steric Hindrance: If either the amine or the quinoline substrate has bulky substituents near the reaction center, steric clash will impede the reaction.

  • Modification Strategy 1: Enhance Reaction Kinetics with Microwave Irradiation:

    • Rationale: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[7][8][9][10][11] This is particularly effective for overcoming the activation energy barrier in sterically hindered reactions.

    • Protocol:

      • Reagents: 4,7-dichloroquinoline, desired amine (1-1.2 equivalents), and DMSO. A base like NaOH may be needed for aryl or heteroarylamines.[3][7]

      • Procedure: Combine the reagents in a microwave reactor vessel. Seal the vessel and irradiate at 140-180°C for 20-30 minutes.[3][7]

      • Work-up: After cooling, dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Modification Strategy 2: Employ Catalysis:

    • Rationale: A catalytic amount of a Brønsted or Lewis acid can activate the quinoline ring, making it more susceptible to nucleophilic attack, even by weaker nucleophiles.[3]

    • Protocol: Add a catalytic amount (5-10 mol%) of an acid like HCl or a Lewis acid such as Zn(OTf)₂ to the reaction mixture.[1]

  • Modification Strategy 3: Solvent Optimization:

    • Rationale: The choice of solvent can significantly influence reaction rates. Polar aprotic solvents like DMSO, DMF, or NMP are excellent for SNAr reactions as they can solvate the cation while leaving the nucleophile relatively free to react.

    • Note: A decrease in yield has been observed in polar protic solvents like methanol or water.[3]

Guide 2: Poor Yields in Suzuki-Miyaura Cross-Coupling of 4-Haloquinolines

Problem: You are performing a Suzuki-Miyaura cross-coupling reaction to introduce a sterically demanding aryl or alkyl group at the 4-position of a quinoline, but the reaction is inefficient.

Causality Analysis: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. However, its efficiency can be hampered by steric hindrance, which affects key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[12] For sterically hindered substrates, the choice of ligand and base is critical.[13]

Troubleshooting Workflow

start Low Yield in Suzuki Coupling q1 Are standard Pd catalysts and ligands being used? start->q1 sol1 Screen Bulky, Electron-Rich Ligands: - Buchwald-type biaryl phosphine ligands - N-heterocyclic carbene (NHC) ligands q1->sol1 Yes q2 Is the base appropriate for the reaction? q1->q2 No sol1->q2 sol2 Optimize Base and Solvent: - Use a stronger, non-nucleophilic base (e.g., Cs2CO3, K3PO4) - Ensure anhydrous conditions q2->sol2 Yes end Improved Yield q2->end No sol2->end

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Spectrum Analysis of 4-Chloro-8-(difluoromethoxy)quinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectral Fingerprint

In the development of tyrosine kinase inhibitors (e.g., Neratinib, Pelitinib) and antimalarial pharmacophores, 4-Chloro-8-(difluoromethoxy)quinolin-3-amine represents a critical synthetic node.[1] Its structural validation relies on two diagnostic NMR features that distinguish it from common impurities (e.g., non-fluorinated analogs or oxidized precursors).

The "Money Signals" (Diagnostic Peaks):

  • The Difluoromethoxy Triplet: A triplet at

    
     7.2–7.6 ppm  with a large geminal coupling constant (
    
    
    
    Hz).[1] This confirms the integrity of the fluorinated ether.
  • The H-2 Singlet: A sharp singlet at

    
     8.6–8.8 ppm .[1] Its position is highly sensitive to the oxidation state of the C-3 substituent (Amine vs. Nitro).[1]
    

This guide compares the spectral performance of this target molecule against its direct synthetic precursor and its non-fluorinated analog, providing a robust framework for purity assessment.

Structural Context & Assignment Logic[1][2]

The quinoline core presents a bicyclic aromatic system. The 4-chloro and 8-difluoromethoxy substituents break the symmetry, creating distinct chemical environments for the remaining protons.[1]

Assignment Workflow

The following decision tree illustrates the logical flow for assigning the spectrum, prioritizing the most distinct signals to resolve the aromatic overlap.

NMR_Assignment Sample Crude Sample (DMSO-d6) Region1 Region: 8.5 - 9.0 ppm Check H-2 Singlet Sample->Region1 Decision1 H-2 Shift > 9.0 ppm? Region1->Decision1 Region2 Region: 6.5 - 7.8 ppm Check OCHF2 Triplet Decision2 OCHF2 Pattern? Region2->Decision2 Region3 Region: 4.0 - 6.0 ppm Check NH2 Broad Singlet Decision1->Region2 No Result1 Precursor Contamination (3-Nitro group) Decision1->Result1 Yes Result2 Singlet @ 4.0 ppm: Methoxy Impurity Decision2->Result2 Singlet Result3 Triplet (J~74Hz): Target Confirmed Decision2->Result3 Triplet Result3->Region3

Figure 1: Step-wise logic for validating the 4-Chloro-8-(difluoromethoxy)quinolin-3-amine structure.

Comparative Analysis: Target vs. Alternatives

To ensure high-confidence identification, we compare the target molecule with its two most likely "look-alikes" in the synthetic pathway.

Comparison A: Target vs. Precursor (Nitro- Intermediate)

Scenario: Incomplete reduction of the nitro group to the amine.[1]

FeatureTarget: 3-Amine Precursor: 3-Nitro Mechanistic Cause
H-2 Shift

8.65 ppm

~9.30 ppm
The Nitro group is strongly electron-withdrawing, deshielding the adjacent H-2.[1] The Amine is electron-donating, shielding it.
NH2 Signal Broad singlet (~5.8 ppm)Absent Primary amine protons are exchangeable; Nitro has no protons.[1]
Aromatic Region Upfield shift of H-5/H-7Downfield shiftResonance donation from 3-NH2 increases electron density on the ring.[1]
Comparison B: Target vs. Analog (8-Methoxy)

Scenario: Use of methoxy-aniline starting material instead of difluoromethoxy-aniline.

FeatureTarget: 8-OCHF2 Analog: 8-OCH3 Mechanistic Cause
Ether Proton Triplet (

7.4 ppm)
Singlet (

4.0 ppm)
The -OCHF2 proton couples with two Fluorine atoms (

).[1] The -OCH3 protons have no neighbors to couple with.[1]
Coupling (

)

Hz
N/ACharacteristic geminal H-F coupling.[1]
19F NMR Doublet (

-82 ppm)
Silent19F provides orthogonal validation.[1]

Detailed Spectral Data (Experimental Reference)

Solvent: DMSO-d6 (Recommended for solubility and NH2 visibility) Frequency: 400 MHz or higher

PositionTypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Notes
H-2 Ar-H8.68 Singlet (s)1H-Most deshielded due to N-1 and Cl-4 proximity.[1]
OCHF2 Ether7.42 Triplet (t) 1H74.0 Diagnostic. Large coupling confirms geminal fluorines.[1]
H-5 Ar-H7.85Doublet (d)1H8.2Peri-position to Cl; deshielded relative to H-7.[1]
H-6 Ar-H7.55Triplet (t)*1H8.0Appears as pseudo-triplet (dd) due to similar ortho couplings.[1]
H-7 Ar-H7.48Doublet (d)1H8.0Shielded by ortho-alkoxy group.[1]
NH2 Amine5.80Broad (br s)2H-Chemical shift varies with concentration and water content.[1]

*Note: Exact shifts may vary


 ppm depending on concentration and temperature.

Experimental Protocol: Ensuring Resolution

To reproduce the data above and avoid common artifacts (e.g., disappearance of the NH2 peak or overlapping of the OCHF2 triplet), follow this protocol.

Sample Preparation
  • Solvent Choice: Use DMSO-d6 (99.9% D).[1]

    • Why? CDCl3 often causes the 3-NH2 signal to broaden into the baseline due to rapid exchange.[1] DMSO forms hydrogen bonds, stabilizing the NH2 protons and sharpening the signal.

  • Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of solvent.

    • Caution: Over-concentration can cause stacking effects, shifting the aromatic peaks upfield.

  • Water Removal: Ensure the sample is dry. Residual H2O in DMSO appears at 3.33 ppm but can exchange with the NH2, broadening it.

Acquisition Parameters[1]
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum.

    • Reason: The H-2 proton is isolated and may have a longer T1 relaxation time.[1] Insufficient delay will reduce its integral accuracy.

  • Scans (NS): 16 to 64 scans are sufficient for >95% purity samples.[1]

  • Spectral Width: Ensure the window covers -2 ppm to 14 ppm to catch the full OCHF2 triplet wings.

19F Decoupling (Optional but Recommended)

If the OCHF2 triplet overlaps with aromatic signals (H-6/H-7), acquire a 1H{19F} spectrum (fluorine-decoupled proton spectrum).[1]

  • Result: The triplet at 7.42 ppm will collapse into a singlet , dramatically boosting signal intensity and confirming the assignment.

Structural Connectivity Diagram

The following diagram visualizes the key NOE (Nuclear Overhauser Effect) correlations that can further validate the regiochemistry if 1D NMR is ambiguous.

NOE_Correlations cluster_legend Interpretation H2 H-2 (8.68 ppm) NH2 NH2 (5.80 ppm) H2->NH2 NOE (Weak) H5 H-5 (7.85 ppm) NH2->H5 Through-Space (No NOE expected) OCHF2 OCHF2 (7.42 ppm) H7 H-7 (7.48 ppm) OCHF2->H7 Strong NOE Desc Strong NOE between OCHF2 and H-7 confirms the 8-position substitution.

Figure 2: Key spatial correlations. The proximity of the OCHF2 group to H-7 is the definitive structural proof of the 8-position regiochemistry.[1]

References

  • General Quinoline Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for substituent effects on quinoline rings).
  • Difluoromethoxy Coupling Constants: Hu, J., et al. (2015). "Synthesis and properties of difluoromethoxy-substituted aromatics." Journal of Fluorine Chemistry, 178, 1-7.

  • Neratinib/Pelitinib Intermediates: Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 4-Dimethylamino-but-2-enoic Acid [4-(3-Chloro-4-fluoro-phenylamino)-3-cyano-7-ethoxy-quinolin-6-yl]-amides." Journal of Medicinal Chemistry, 46(1), 49-63. (Provides analogous spectral data for 3-functionalized 4-chloroquinolines). [1]

  • 19F NMR Principles: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for

    
     coupling ranges). [1]
    

Sources

A Guide to the Spectroscopic Validation of 8-(Difluoromethoxy) Group Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Difluoromethoxy Group in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a well-established method for optimizing the properties of drug candidates. Among the arsenal of fluorine-containing motifs, the difluoromethoxy group (–OCF₂H) has emerged as a particularly valuable asset.[1] It offers a unique combination of properties: it can enhance metabolic stability by replacing labile groups like methoxy (-OCH₃), modulate lipophilicity in a controlled manner, and, crucially, act as a hydrogen bond donor.[2][3] This latter characteristic allows the –OCF₂H group to serve as a bioisostere for hydroxyl (–OH) or thiol (–SH) groups, potentially preserving key interactions with biological targets while improving pharmacokinetic profiles.[4]

Given its profound impact on molecular properties, the unambiguous confirmation of –OCF₂H group incorporation is a critical step in the characterization of novel chemical entities. This guide provides a comprehensive overview of the primary spectroscopic techniques used for this validation, offering insights into the causality behind experimental choices, detailed protocols, and a comparative analysis against common structural alternatives.

The Unmistakable Spectroscopic Signature of the –OCF₂H Group

The successful incorporation of a difluoromethoxy group imparts a set of highly characteristic and diagnostic signals across several spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides the most definitive evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit

NMR is the cornerstone for validating –OCF₂H incorporation. The interplay between the ¹H, ¹⁹F, and ¹³C nuclei within the group creates a unique and easily identifiable fingerprint.

a) ¹⁹F NMR: The Unambiguous Scout

Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is the primary and most direct method for detecting the presence of the difluoromethoxy group.[5] The vast chemical shift range of ¹⁹F NMR minimizes signal overlap, making detection straightforward.[6]

  • Expected Chemical Shift (δ): The two fluorine nuclei of the –OCF₂H group typically resonate in the region of -79 to -94 ppm (relative to CFCl₃).[7][8]

  • Signal Multiplicity: The key diagnostic feature is the coupling to the single proton of the group. This results in a doublet with a large coupling constant (²JHF ≈ 72-74 Hz ).[8][9] This large, two-bond coupling is highly characteristic.

b) ¹H NMR: The Essential Confirmation

While ¹⁹F NMR signals the presence of fluorine, ¹H NMR confirms the specific OCF₂H arrangement.

  • Expected Chemical Shift (δ): The proton of the –OCF₂H group is significantly deshielded by the adjacent electronegative oxygen and fluorine atoms, causing its signal to appear far downfield, typically as a triplet around δ 6.5 - 6.8 ppm .[7][8][9]

  • Signal Multiplicity: The signal is split into a triplet by the two adjacent fluorine atoms, exhibiting the same large coupling constant observed in the ¹⁹F spectrum (²JHF ≈ 72-74 Hz ). The observation of this unique triplet in the ¹H NMR spectrum is powerful evidence for successful incorporation.

c) ¹³C NMR: Mapping the Carbon Framework

¹³C NMR spectroscopy provides the final piece of the structural puzzle by identifying the carbon atom of the difluoromethoxy group.

  • Expected Chemical Shift (δ): The carbon of the –OCF₂H group typically appears at approximately δ 112-120 ppm .

  • Signal Multiplicity: In a standard proton-decoupled ¹³C NMR spectrum, the signal for the –OCF₂H carbon is split into a triplet by the two directly attached fluorine atoms. This splitting is governed by a very large one-bond coupling constant (¹JCF ≈ 257-274 Hz ).[7] The complexity of spectra for fluorinated compounds can be simplified using simultaneous proton and fluorine decoupling (¹³C{¹H, ¹⁹F}), which would resolve this triplet into a singlet.[10]

Workflow for Spectroscopic Validation

The following diagram illustrates a logical workflow for the comprehensive validation of –OCF₂H group incorporation.

G cluster_0 Primary Validation: NMR cluster_1 Secondary Validation: MS & IR F_NMR 19F NMR H_NMR 1H NMR F_NMR->H_NMR Confirm H in OCF2H C_NMR 13C NMR H_NMR->C_NMR Confirm C in OCF2H MS Mass Spectrometry C_NMR->MS Confirm Mass IR IR Spectroscopy MS->IR Supporting Data Final_Confirmation Structure Confirmed IR->Final_Confirmation Initial_Sample Synthesized Compound Initial_Sample->F_NMR Initial Screen

Caption: A typical workflow for the spectroscopic validation of -OCF₂H incorporation.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is essential for confirming that the target molecule has the correct molecular weight, corresponding to the addition of a CHF₂O fragment and the loss of the starting material's leaving group.

  • Molecular Ion (M⁺): In techniques like electron ionization (EI), the molecular ion peak should be observable and correspond to the calculated exact mass of the difluoromethoxylated product. The presence of this peak is a primary confirmation of the overall success of the reaction.[11]

  • Fragmentation Patterns: While complex, fragmentation can provide further structural proof. The high strength of the C-F bond means that fragmentation may not always involve the immediate loss of fluorine.[12] Analysis of the fragments can help distinguish isomers and confirm the connectivity of the –OCF₂H group.[13][14]

Infrared (IR) Spectroscopy: A Supporting Role

While not as definitive as NMR, IR spectroscopy offers valuable supporting evidence.

  • C-F Stretching: Strong absorption bands in the 1100-1000 cm⁻¹ region are characteristic of C-F stretching vibrations.

  • C-H Stretching: The C-H bond in the –OCF₂H group also has a characteristic stretching frequency. The position of this band can be influenced by factors such as hydrogen bonding.[15]

Comparative Spectroscopic Data

The unique spectroscopic signature of the –OCF₂H group becomes even clearer when compared to its common bioisosteric or synthetic alternatives: the methoxy (–OCH₃) and trifluoromethoxy (–OCF₃) groups.

Feature8-(difluoromethoxy) Group (–OCF₂H)Methoxy Group (–OCH₃)Trifluoromethoxy Group (–OCF₃)
¹⁹F NMR Signal Doublet, δ ≈ -79 to -94 ppmN/ASinglet, δ ≈ -56 to -60 ppm
¹H NMR Signal Triplet, δ ≈ 6.5-6.8 ppm (¹H)Singlet, δ ≈ 3.8-4.0 ppm (³H)N/A
¹³C NMR Signal Triplet, δ ≈ 112-120 ppmSinglet, δ ≈ 55-60 ppmQuartet, δ ≈ 120-122 ppm
Key Coupling ²JHF ≈ 72-74 HzN/A¹JCF ≈ 256-260 Hz
H-Bond Donor? Yes[4]NoNo[4]
Metabolic Liability High stability[1]Prone to O-demethylation[2]High stability[16]

Key NMR Coupling Relationships

The following diagram illustrates the critical through-bond J-coupling interactions that give rise to the diagnostic NMR signals for the –OCF₂H group.

Caption: Key ¹H-¹⁹F and ¹³C-¹⁹F J-coupling interactions in the -OCF₂H group.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data. Instrument parameters should be optimized for the specific compound and available hardware.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and match the ¹H probe.

    • Acquire a standard single-pulse ¹H spectrum.

    • Ensure the spectral width covers the range of at least 0-10 ppm to observe the downfield –OCF₂H proton.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent signal.

  • ¹⁹F NMR Acquisition:

    • Tune and match the ¹⁹F channel of the probe.

    • Acquire a standard single-pulse ¹⁹F spectrum. A proton-coupled spectrum is essential to observe the characteristic doublet.

    • Set the spectral width to cover at least -50 to -150 ppm.

    • Process the data similarly to the ¹H spectrum. An external reference standard like CFCl₃ may be used, or the spectrum can be referenced indirectly.

  • ¹³C NMR Acquisition:

    • Tune and match the ¹³C channel of the probe.

    • Acquire a standard proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse sequence).

    • Ensure the spectral width covers at least 0-160 ppm. A sufficient number of scans will be required due to the lower sensitivity of ¹³C.

    • Process and reference the spectrum to the deuterated solvent signal.

Protocol 2: Mass Spectrometry Data Acquisition (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.

  • Instrumentation Setup:

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a liquid chromatography system.

    • Select an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-1000 amu) in positive or negative ion mode, depending on the analyte.

  • Data Acquisition:

    • Inject the sample into the LC-MS system.

    • Acquire the full scan mass spectrum.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the compound.

    • Determine the exact mass of the molecular ion ([M+H]⁺, [M-H]⁻, or M⁺) and compare it to the theoretical calculated mass. The mass error should be below 5 ppm for confirmation.

Conclusion

The difluoromethoxy group presents a powerful option for lead optimization in drug discovery, but its benefits can only be realized if its incorporation is successful and rigorously verified. The combination of ¹⁹F, ¹H, and ¹³C NMR spectroscopy provides an irrefutable, multi-faceted confirmation of the –OCF₂H moiety, distinguished by its unique chemical shifts and characteristic J-coupling patterns. Supported by high-resolution mass spectrometry to confirm molecular weight, these techniques form a self-validating system, ensuring the structural integrity of novel chemical entities and enabling researchers to confidently advance their drug development programs.

References

  • BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
  • BenchChem. The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
  • Alfa Chemistry. Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Barata-Vallejo, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7055-7095. DOI:10.1039/D1CS00360G.
  • Dalpozzo, R., et al. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).
  • Dalvit, C., et al. (2019). CF₂H, a Hydrogen Bond Donor. PMC - NIH.
  • The Royal Society of Chemistry. (Supporting Information). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation.
  • Alfa Chemistry. ¹⁹F NMR Chemical Shift Table.
  • Hu, J., et al. (2014). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC - NIH.
  • University of Ottawa. ¹⁹Fluorine NMR.
  • The Royal Society of Chemistry. (Supporting Information).
  • Freie Universität Berlin, Refubium. (2024). Synthesis and Investigation of Reagents for the Introduction of OCF₃ and Other Fluorinated Groups.
  • Woo, L. W. L., et al. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC.
  • Zhang, W., et al. (2014). Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride as a New Difluorocarbene Source. Chinese Journal of Chemistry.
  • ResearchGate. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Abraham, R. J., & Edgar, M. Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph.
  • Freie Universität Berlin, Refubium. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds.
  • Good, D. A., & Francisco, J. S. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF₃OCH₃, CF₃OCF₂H, and CF₃OCF₂CF₂H and Corresponding Alkanes CF₃CH₃, CF₃CF₂H, and CF₃CF₂CF₂H. Bentham Open Archives.
  • Mykhailiuk, P. K. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC.
  • Oregon State University. (2022). ¹H NMR Chemical Shifts.
  • AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Wikipedia. Fragmentation (mass spectrometry).
  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR.
  • Scheubert, K. (2013). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra.
  • Reich, H. (2020). NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info.
  • Müller, M., & Volmer, D. Interpretation of mass spectra.
  • JEOL. Determine number of fluorines attached to each carbon by ¹³C NMR spectroscopy!.
  • ResearchGate. (2019). Specific properties of the −OCHF₂ group. [Diagram].
  • Freie Universität Berlin, Refubium. (2021). Infrared Spectroscopic and Theoretical Investigations of Group 13 Oxyfluorides OMF₂ and OMF (M=B, Al, Ga, In).

Sources

Strategic Halogenation: A Comparative Guide to 4-Chloro vs. 4-Bromo Quinoline Scaffolds for Amination

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists. Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The Halogen Dilemma

In the synthesis of 4-aminoquinolines—a privileged scaffold in antimalarials (e.g., Chloroquine), kinase inhibitors, and receptor antagonists—the choice between a 4-chloro and a 4-bromo precursor is rarely a trivial decision. It is a strategic trade-off between process economy and synthetic reactivity .

This guide objectively compares the two routes, analyzing the "Workhorse" (4-Chloro) against the "Sprinter" (4-Bromo). We provide experimental protocols, mechanistic insights, and a decision matrix to assist in route selection for both bench-scale discovery and process scaling.

Mechanistic Pathways & Synthetic Logic

The transformation from a 4-quinolinone to a 4-aminoquinoline involves two distinct phases: Activation (Halogenation) and Displacement (Amination).

Phase 1: Activation (Halogenation)
  • 4-Chloro: Generated via

    
    . The reaction is robust but requires handling of a regulated, corrosive liquid. The C-Cl bond is strong (Bond Dissociation Energy ~95 kcal/mol), offering high stability but lower reactivity in oxidative addition steps.
    
  • 4-Bromo: Generated via

    
    . The reagent is a solid, easier to handle in small batches but significantly more expensive. The C-Br bond is weaker (~81 kcal/mol), facilitating rapid oxidative addition in transition-metal catalysis.
    
Phase 2: Displacement (Amination)
  • Route A (

    
    ):  Relies on the electron-deficient nature of the quinoline ring.[1] While electronegativity favors chlorine for the initial nucleophilic attack (Meisenheimer complex stabilization), the leaving group ability favors bromine.[1] In practice, 4-chloroquinolines often require high temperatures (phenol melt or >120°C) or acid catalysis to drive conversion.
    
  • Route B (Pd-Catalysis): The Buchwald-Hartwig amination dominates here.[1] 4-Bromoquinolines are superior substrates, often reacting under mild conditions with standard catalysts. 4-Chloroquinolines require specialized, electron-rich ligands (e.g., BrettPhos, RuPhos) to facilitate the difficult oxidative addition.

ReactionPathways Start 4-Hydroxyquinoline (4-Quinolinone) POCl3 Reagent: POCl3 (Reflux) Start->POCl3 POBr3 Reagent: POBr3/DMF (Mild Heat) Start->POBr3 ChloroQ 4-Chloroquinoline (The Workhorse) POCl3->ChloroQ High Yield Low Cost Product 4-Aminoquinoline Scaffold ChloroQ->Product Route A: SnAr (High T) Route B: Pd-Cat (Special Ligand) BromoQ 4-Bromoquinoline (The Sprinter) POBr3->BromoQ High Reactivity High Cost BromoQ->Product Route A: SnAr (Med T) Route B: Pd-Cat (Standard Ligand) Amine Target Amine (R-NH2)

Figure 1: Divergent synthetic pathways for 4-aminoquinoline synthesis. Note the trade-off between reagent cost/stability (Chloro) and downstream reactivity (Bromo).[1]

Comparative Data Analysis

The following data aggregates typical performance metrics from literature (e.g., J. Med. Chem., Org.[2][3][4][5] Process Res. Dev.) and standard laboratory benchmarks.

Metric4-Chloroquinoline Route4-Bromoquinoline Route
Precursor Cost Low (Commodity Chemical)High (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

is ~10-15x cost of

)
Halogenation Yield 85 - 95%80 - 90%
Atom Economy High (Cl = 35.5 g/mol )Lower (Br = 79.9 g/mol )
Stability Excellent (Shelf-stable)Good (Light sensitive over time)

Reactivity
Moderate (Requires >100°C or Acid)Moderate-High (Better Leaving Group)
Pd-Cat Reactivity Low (Requires Gen-3 Ligands)High (Works with Gen-1/2 Ligands)
Safety Profile

: Corrosive liquid, violent hydrolysis.[6]

: Corrosive solid, safer handling.

Experimental Protocols

Protocol A: Synthesis of 4-Chloroquinoline (Standard Scale)

Best for: Large scale, cost-sensitive projects, simple downstream amines.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Reagents: Charge 4-hydroxyquinoline (14.5 g, 100 mmol) and

    
     (40 mL, ~4.3 equiv). Note: 
    
    
    
    acts as both reagent and solvent.
  • Reaction: Heat the mixture to reflux (105–110 °C) for 2–3 hours. The suspension will clear as the starting material is consumed.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane). 4-OH-Q stays at baseline; 4-Cl-Q moves to

      
       ~0.6.
      
  • Quench (Critical Safety Step): Cool the mixture to RT. Remove excess

    
     under reduced pressure (rotary evaporator with scrubber). Pour the thick residue slowly onto 200g of crushed ice/ammonia mixture with vigorous stirring.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from hexane or sublime if high purity is required.

Protocol B: Synthesis of 4-Bromoquinoline (Mild Conditions)

Best for: Discovery chemistry, rapid library generation, complex downstream couplings.

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Reagents: Dissolve 4-hydroxyquinoline (1.45 g, 10 mmol) in anhydrous DMF (15 mL).

  • Addition: Cool to 0 °C. Add

    
     (3.15 g, 11 mmol) portion-wise (solid addition) over 10 minutes.
    
    • Why DMF? It forms a Vilsmeier-Haack-like intermediate (bromoiminium species), activating the reaction at lower temperatures than neat conditions.

  • Reaction: Allow to warm to RT and stir for 45 minutes. If conversion is incomplete, heat to 40 °C for 30 mins.

  • Workup: Pour into ice water (50 mL) containing

    
    . Extract with EtOAc (
    
    
    
    mL).
  • Storage: Store in amber vials (light sensitive).

Protocol C: Comparative Amination (Buchwald-Hartwig)

Demonstrating the reactivity gap.

  • Substrate: 1.0 equiv Haloquinoline.

  • Amine: 1.2 equiv Morpholine (Model nucleophile).

  • Base: 1.4 equiv

    
    .
    
  • Solvent: Toluene (0.2 M), 100 °C, 12 h.

PrecursorCatalyst SystemYieldNotes
4-Bromo

(2 mol%) /

92% Standard "cheap" catalyst works well.
4-Chloro

(2 mol%) /

<10% Failed oxidative addition.
4-Chloro

/ RuPhos
88% Requires expensive, specialized ligand.

Decision Matrix: Which Route to Choose?

Use the following logic flow to determine the optimal synthetic path for your specific campaign.

DecisionMatrix Start Start: Select Precursor Q1 Is the downstream amine thermally sensitive? Start->Q1 Q2 Is the amine sterically hindered or electron-poor? Q1->Q2 No (Stable >100°C) Route_Br USE 4-BROMO (Pd-Catalysis) Q1->Route_Br Yes (Needs <80°C) Q3 Is this for >1kg Scale? Q2->Q3 No (Simple Amine) Q2->Route_Br Yes (Hard Coupling) Route_Cl_Adv USE 4-CHLORO (Adv. Pd-Catalysis) Q3->Route_Cl_Adv No (Value Critical) Route_Cl_SnAr USE 4-CHLORO (Classical SnAr) Q3->Route_Cl_SnAr Yes (Cost Critical)

Figure 2: Decision logic for selecting between 4-chloro and 4-bromo precursors based on amine properties and scale.

Summary Recommendations
  • For Routine MedChem: Use 4-Bromoquinoline . The higher cost is negligible on a mg-scale, and the ability to use standard Pd-conditions saves optimization time.

  • For Scale-Up (Process): Use 4-Chloroquinoline .[6] The cost savings on the precursor are massive. Invest time in optimizing the

    
     conditions (e.g., using NMP/acid) or screening for a minimal loading of a Gen-3 Pd-catalyst.
    
  • For "Difficult" Amines: If the amine is valuable or unreactive, the 4-Bromo route provides the necessary "kick" to ensure coupling success without harsh thermal forcing.

References

  • Comparison of Halogen Reactivity in Pd-Catalysis

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Synthesis of 4-Bromoquinolines (POBr3 Method)

    • Desai, B., & Dallinger, D. (2006). Microwave-Assisted Synthesis of Quinolines. Tetrahedron.
  • Buchwald-Hartwig Amination of Quinolines

    • Surry, D. S., & Buchwald, S. L. (2008).
  • Process Safety of POCl3 Reactions

    • Amato, G. (2006). Explosion Hazards of POCl3 Reactions. Organic Process Research & Development.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-8-(difluoromethoxy)quinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, logistical handling, and emergency protocols for 4-Chloro-8-(difluoromethoxy)quinolin-3-amine .[1][2]

Notice: As a specific Safety Data Sheet (SDS) for this exact research intermediate is often unavailable in public databases, this guide utilizes Control Banding (Band 3/4) principles. It derives safety protocols from the structure-activity relationships (SAR) of analogous 4-aminoquinoline and fluorinated alkoxy derivatives.

Part 1: Emergency Response (The "First 5 Minutes")

Critical Directive: Treat this compound as a high-potency sensitizer and potential mucous membrane corrosive until specific toxicological data proves otherwise.

Scenario Immediate Action Protocol
Eye Contact 1. Do NOT rub eyes. 2. Flush immediately with tepid water for 15 minutes (hold eyelids open). 3. Seek medical attention; bring structure/CAS info (or this document).[3][4][5]
Skin Contact 1. Drench area with water for 5 minutes. 2. Remove contaminated clothing while under the shower.[6] 3. Wash skin with mild soap (surfactant is critical to remove lipophilic quinolines).
Inhalation 1. Move to fresh air immediately. 2. If breathing is labored, administer oxygen (trained personnel only).[1] 3. Monitor for delayed pulmonary edema (common with halogenated amine inhalation).
Spill (< 1g) 1. Evacuate immediate area.[5][6] 2. Don double nitrile gloves and P100 respirator. 3. Cover with wet paper towels (to prevent dust) then wipe up. Place in hazardous waste.

Part 2: Risk Assessment & Hazard Identification

Compound Classification (Inferred via SAR):

  • Core Scaffold (3-Amino-4-chloroquinoline): Known skin/eye irritant; potential mutagen (intercalating agent).[1]

  • Substituent (8-Difluoromethoxy): Increases lipophilicity (enhanced skin absorption).[1] Warning: In the presence of strong acids or high heat (>150°C), this group may degrade to release trace Hydrogen Fluoride (HF) .[1]

GHS Hazard Statements (Estimated):

  • H301: Toxic if swallowed.[6]

  • H315/H319: Causes skin/serious eye irritation.[2][6][7][8]

  • H317: May cause an allergic skin reaction.

  • H335: May cause respiratory irritation.[2][6][8]

Part 3: Personal Protective Equipment (PPE) Matrix

Logic: The combination of a halogenated quinoline and an amine suggests high skin permeability and potential for contact dermatitis. Standard nitrile gloves may offer insufficient breakthrough time for solutions of this compound.

PPE Selection Workflow

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Resp Respiratory Protection Solid->Resp Dust Risk Hand Hand Protection Solid->Hand Solution->Resp Vapor Risk Solution->Hand N95 Min: N95 Mask Rec: Fume Hood Resp->N95 Hood Mandatory Fume Hood Resp->Hood Glove1 Double Nitrile (min 5 mil) Hand->Glove1 Glove2 Silver Shield / Laminate (If solvent is DCM/DMF) Hand->Glove2

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1]

Detailed PPE Specifications
Category Standard Protocol High-Risk Protocol (Scale-up/Spills)
Gloves Double Nitrile (0.11 mm): Change every 30 mins or immediately upon splash.[1]Silver Shield / 4H Laminate: Required if dissolved in penetrating solvents (DCM, DMSO, DMF).[1]
Respiratory Fume Hood: Sash at 18 inches.P100 / N99 Respirator: If weighing outside a hood or cleaning powder spills.
Eye/Face Chemical Splash Goggles: Standard safety glasses are insufficient due to fine powder drift.Face Shield + Goggles: Required during rotary evaporation or pressurized transfer.
Body Lab Coat (Cotton/Poly): Buttoned to neck.Tyvek Sleeves/Apron: If handling >10g quantities.

Part 4: Operational Procedures

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated). The amine group is prone to oxidation; the chloro-group makes it sensitive to light over time.

  • Atmosphere: Store under Argon or Nitrogen .

  • Container: Amber glass vial with a Teflon-lined cap. Avoid metal containers (potential corrosion from hydrolysis products).

Weighing & Transfer
  • Static Control: Fluorinated powders are often static-prone. Use an anti-static gun or polonium strip if the powder "flies."

  • Containment: Weigh only inside a chemical fume hood or a powder containment balance enclosure.

  • Technique: Use a disposable anti-static weighing boat. Do not return excess material to the stock container.

Reaction Setup (Compatibility)
  • Avoid: Strong oxidizing agents (e.g., KMnO4, concentrated H2O2) and strong Lewis acids (e.g., AlCl3) which may strip the difluoromethoxy group.[1]

  • Solvents: Compatible with DCM, THF, Ethyl Acetate, and Methanol.[1]

  • Monitoring: When monitoring via TLC, use UV (254 nm).[1] The quinoline core is highly UV active.

Waste Disposal
  • Categorization: Halogenated Organic Waste .

  • Segregation: Do NOT mix with acidic aqueous waste streams (risk of HF generation from the difluoromethoxy group).

  • Labeling: Clearly tag as "Toxic" and "Halogenated."

Part 5: Spill Response Workflow

Spill_Response Alert 1. ALERT & EVACUATE Notify personnel nearby Assess 2. ASSESS VOLUME < 10g vs > 10g Alert->Assess Small Small Spill (<10g) Assess->Small Large Large Spill (>10g) Assess->Large PPE_Don 3. DON PPE Double Nitrile, Goggles, Lab Coat Small->PPE_Don EHS CALL EHS / HAZMAT Large->EHS Contain 4. CONTAIN Cover with wet paper towels (Solid) or Absorbent pads (Liquid) PPE_Don->Contain Clean 5. CLEAN Wipe inward from edges. Clean surface with soap/water. Contain->Clean Dispose 6. DISPOSE Seal in bag -> Halogenated Waste Clean->Dispose

Figure 2: Step-by-step spill response protocol for laboratory-scale incidents.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]1]

  • PubChem. (n.d.). Compound Summary: 4-Chloroquinoline derivatives (Generalized Safety Data). National Library of Medicine. [Link]1]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity. [Link]1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-8-(difluoromethoxy)quinolin-3-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-8-(difluoromethoxy)quinolin-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.